molecular formula C23H26N2O5S B6494605 1-(2,5-dimethoxyphenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899959-40-1

1-(2,5-dimethoxyphenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B6494605
CAS No.: 899959-40-1
M. Wt: 442.5 g/mol
InChI Key: GUYSEPGUTUZBNP-UHFFFAOYSA-N
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Description

The compound 1-(2,5-dimethoxyphenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine features a pyrrolo[1,2-a]pyrazine core substituted with two key moieties:

  • A 2,5-dimethoxyphenyl group at position 1, contributing electron-donating methoxy groups.
  • A 4-methoxy-3-methylbenzenesulfonyl group at position 2, introducing sulfonyl functionality with steric and electronic modulation via methyl and methoxy substituents.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-(4-methoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-16-14-18(8-10-21(16)29-3)31(26,27)25-13-12-24-11-5-6-20(24)23(25)19-15-17(28-2)7-9-22(19)30-4/h5-11,14-15,23H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYSEPGUTUZBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=C(C=CC(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound with potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C22H24N2O7S2C_{22}H_{24}N_{2}O_{7}S_{2} and features several functional groups that contribute to its biological activity. The presence of methoxy and sulfonamide groups is particularly noteworthy as these moieties are often associated with enzyme inhibition mechanisms.

PropertyValue
Molecular FormulaC22H24N2O7S2
Molecular Weight484.56 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting enzymes that utilize PABA as a substrate, the compound disrupts folate synthesis in bacteria, leading to antimicrobial effects. This mechanism is similar to that of traditional sulfa drugs.

Enzyme Inhibition

  • Target Enzymes : Dihydropteroate synthase (DHPS)
  • Inhibition Type : Competitive inhibition with PABA

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[1,2-a]pyrazine exhibit significant antimicrobial properties. Studies have shown that the compound demonstrates efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study comparing multiple pyrazole derivatives, this compound was tested against E. coli and Staphylococcus aureus. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL against E. coli; 16 µg/mL against S. aureus.
  • Mechanism : Inhibition of folate synthesis pathway.

Table 2: Antibacterial Activity Comparison

CompoundMIC (µg/mL)Bacterial Strain
1-(2,5-Dimethoxyphenyl)-...32E. coli
1-(4-Methoxy-3-methylbenzenesulfonyl)-...16Staphylococcus aureus
Control (Ciprofloxacin)8E. coli

Anti-inflammatory Effects

Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound has moderate cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values were reported to be around 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonyl Group

Compound 899739-90-3 ():
  • Structure : 2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine.
  • Key Differences :
    • Sulfonyl group: 2,5-dimethoxy (vs. 4-methoxy-3-methyl in the target).
    • Impact: Reduced steric hindrance but increased electron density due to two methoxy groups.
  • Molecular Weight : 458.53 g/mol (vs. target’s molecular weight of ~454.5 g/mol estimated from similar analogs).
Compound from :
  • Structure : 2-(4-Methoxy-3-methylbenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine.
  • Key Differences: Aryl group: 4-Methoxyphenyl (vs. 2,5-dimethoxyphenyl in the target).

Core Heterocycle Modifications

Benzoimidazole-Pyrrolo[1,2-a]Pyrazine Hybrids () :
  • Example : 8aa (6-(2,5-Dimethoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine).
  • Key Differences :
    • Fused benzoimidazole ring (vs. sulfonyl group in the target).
    • Impact: Increased rigidity and planar surface area, enhancing π-π stacking but reducing solubility.
  • Physical Properties : Melting point 187.3–188.2°C (indicative of crystalline stability) .
Triazolo-Thiadiazinone Derivatives () :
  • Example : Compound 6 (triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one substituent).
  • Key Differences: Additional triazolo-thiadiazinone moiety (vs. simple sulfonyl group).

Sulfonamide-Containing Analogs

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () :
  • Structure : Acetamide-linked sulfonamide with 2,5-dimethoxyphenyl and trifluoromethyl groups.
  • Key Differences :
    • Benzothiazole core (vs. pyrrolo-pyrazine).
    • Impact: Enhanced lipophilicity due to trifluoromethyl group, likely improving blood-brain barrier penetration .
1-[(2,4-Dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole () :
  • Key Differences: Pyrazole core (vs. pyrrolo-pyrazine). Dichlorophenyl sulfonyl group (vs. 4-methoxy-3-methyl substitution).

Comparative Data Table

Property Target Compound Compound 899739-90-3 Benzoimidazole Hybrid 8aa Pyrazole Derivative ()
Core Structure Pyrrolo[1,2-a]pyrazine Pyrrolo[1,2-a]pyrazine Benzoimidazole-pyrrolo-pyrazine Pyrazole
Sulfonyl Group 4-Methoxy-3-methylbenzenesulfonyl 2,5-Dimethoxybenzenesulfonyl Absent 2,4-Dichlorobenzenesulfonyl
Aryl Substituent 2,5-Dimethoxyphenyl 2,5-Dimethoxyphenyl 2,5-Dimethoxyphenyl 3,4-Dimethoxyphenyl
Molecular Weight (g/mol) ~454.5 (estimated) 458.53 ~460 (estimated) 430.3
Melting Point Not reported Not reported 187.3–188.2°C Not reported
Potential Applications Enzyme inhibition, CNS modulation (speculative) Similar to target Anticancer, kinase inhibition Antimicrobial, enzyme inhibition

Research Findings and Implications

  • Steric Considerations : The 2,5-dimethoxyphenyl group introduces steric bulk, which may hinder binding in certain receptors but improve selectivity in others .
  • Synthetic Accessibility : Microwave-assisted sulfonylation (as in ) and cyclization methods () are viable for scalable synthesis .

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